molecular formula C19H16O6 B2652107 METHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 384361-19-7

METHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2652107
CAS No.: 384361-19-7
M. Wt: 340.331
InChI Key: DRBUGDOAUYWJJY-UHFFFAOYSA-N
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Description

METHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE (CAS 384361-19-7) is a synthetic benzofuran derivative of significant interest in medicinal chemistry and scientific research. This compound, with the molecular formula C19H16O6 and a molecular weight of 340.3 g/mol, serves as a versatile chemical intermediate and a key structural motif for investigating new therapeutic agents . Benzofuran-based compounds are frequently explored for their diverse biological activities. Structural analogs of this specific compound have demonstrated promising potential in scientific studies, including cytotoxic effects against human cancer cell lines such as lung (A-549) and cervical (HeLa) cancers, suggesting its value as a candidate for anticancer research . Furthermore, related methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives have been synthesized and characterized for their potential antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts . From a chemical perspective, the compound can undergo various reactions such as oxidation, reduction, and electrophilic aromatic substitution, making it a valuable scaffold for the synthesis of more complex molecules . Its mechanism of action in biological systems is area of active investigation; studies on analogous compounds suggest potential interactions with critical cellular pathways or through the disruption of microbial cell membranes . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, human, or veterinary use. Researchers can leverage this high-purity compound as a critical building block in organic synthesis or as a reference standard in biological screening assays .

Properties

IUPAC Name

methyl 5-(2-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11-17(19(21)23-3)14-10-12(8-9-16(14)24-11)25-18(20)13-6-4-5-7-15(13)22-2/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBUGDOAUYWJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including esterification and benzoylation reactions. The starting materials often include methyl salicylate and 2-methoxybenzoic acid, which undergo esterification to form the desired product. The reaction conditions usually involve the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product yields .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzofuran ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, hydrochloric acid.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzofuran compounds.

Scientific Research Applications

METHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which METHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Substituent Variations at Position 5

The 5-position of the benzofuran core is critical for modulating physicochemical and biological properties. Key comparisons include:

  • Halo-substituted derivatives: Methyl 5-chloro-1-benzofuran-2-carboxylate (, Compound 1): Features a chloro substituent at position 5 and a methyl ester at position 2.
  • Oxygen-containing substituents :
    • Target compound : The 2-methoxybenzoyloxy group introduces steric bulk and hydrogen-bonding capacity, which may influence receptor binding or solubility.
    • 5-[(2-Chlorobenzyl)oxy] derivatives (): The 2-chlorobenzyloxy substituent in 2-methoxyethyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate combines halogenated and ether functionalities, differing in electronic effects compared to the target’s ester-linked benzoyloxy group .

Ester Group Modifications

  • Methyl esters (Target compound, ): Methyl esters (e.g., Methyl 5-methoxy-1-benzofuran-3-carboxylate, 2b) are common due to their synthetic accessibility. They generally exhibit moderate hydrolytic stability compared to bulkier esters .

Substituents at Position 2

  • Methyl group (Target compound): The 2-methyl group in the target compound likely reduces rotational freedom, stabilizing the benzofuran core conformation.
  • Hydroxy and ketone groups (, Compound 2): The presence of a 3-hydroxy group and a 4-methoxyphenyl ketone in Compound 2 introduces hydrogen-bonding and π-stacking capabilities absent in the target compound .

Data Table: Structural and Functional Comparisons

Compound Name Position 5 Substituent Position 2 Substituent Ester Group Key Properties/Notes Reference
Methyl 5-(2-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate (Target) 2-Methoxybenzoyloxy Methyl Methyl Polar substituent; potential H-bonding sites
Methyl 5-chloro-1-benzofuran-2-carboxylate Chloro Methyl Methyl Lipophilic; reported biological activity
Methyl 5-methoxy-1-benzofuran-3-carboxylate (2b) Methoxy None Methyl Simple substitution; baseline for comparison
Methyl 6-fluoro-1-benzofuran-3-carboxylate (2c) Fluoro None Methyl Melting point: 63–65°C
2-Methoxyethyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 2-Chlorobenzyloxy Methyl 2-Methoxyethyl Enhanced solubility; halogenated substituent

Biological Activity

Methyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, characterized by its unique structural features that suggest potential biological activities. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a benzofuran moiety , which is a fused bicyclic structure comprising a benzene ring and a furan ring. The specific substituents at the 5-position (methoxybenzyloxy group) and the 3-position (carboxylate group) contribute to its chemical reactivity and biological potential.

Biological Activity Overview

Research indicates that benzofuran derivatives, including methyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate, may exhibit significant anticancer properties . Various studies have explored their efficacy against different cancer cell lines, showcasing their potential as therapeutic agents.

Table 1: Comparative Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (nM)Notes
Methyl 5-(2-Methoxybenzozyloxy)-2-Methyl-1-Benzofuran-3-CarboxylateA-549 (Lung)TBDPotential inhibitor
Methyl 5-(Chloro-benzoyloxy)-2-Methyl-1-Benzofuran-3-CarboxylateHeLa (Cervical)TBDEnhanced lipophilicity
Methyl 5-(4-Nitrobenzyloxy)-2-Methyl-1-Benzofuran-3-CarboxylateA-549TBDIncreased cytotoxicity

Anticancer Studies

A significant study evaluated the anticancer activity of methyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate against lung (A-549) and cervical (HeLa) cancer cell lines using the MTT assay protocol. The results indicated that this compound exhibited promising cytotoxic effects, with IC50 values suggesting effective inhibition of cell viability at nanomolar concentrations.

In vitro studies demonstrated morphological changes in treated cells, indicating apoptosis and cell cycle arrest. For instance, treated A-549 cells showed increased nuclear size and condensation, characteristic of apoptotic cells.

Mechanistic Insights

Molecular docking studies have provided insights into the interaction of methyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate with key biological targets. These studies suggest that the compound may inhibit critical pathways involved in cancer cell proliferation, such as:

  • Extracellular Signal-Regulated Kinase (ERK) Pathway
  • Fibroblast Growth Factor Receptor (FGFR)

These interactions underline the potential of this compound as a targeted therapeutic agent in cancer treatment.

Case Studies and Research Findings

In one notable case study, researchers synthesized various analogues of methyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate to evaluate their biological activity. The findings revealed that modifications in substituents significantly impacted both the physical properties and biological activities of these compounds.

For example, analogues with electron-withdrawing groups demonstrated enhanced cytotoxicity compared to those with electron-donating groups. This highlights the importance of structural optimization in developing effective anticancer agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for methyl 5-(2-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Claisen Condensation : To form the benzofuran core using methyl acetoacetate and substituted phenols under basic conditions (e.g., NaH/THF) .

Friedel-Crafts Acylation : Introduction of the 2-methoxybenzoyloxy group via reaction with 2-methoxybenzoyl chloride in the presence of Lewis acids like AlCl₃ .

Esterification : Final carboxylation using methanol and catalytic sulfuric acid .

  • Critical Parameters :
  • Temperature : Excess heat during Friedel-Crafts acylation can lead to side reactions (e.g., demethylation).
  • Solvent Purity : Anhydrous THF is essential to prevent hydrolysis of intermediates.
  • Catalyst Stoichiometry : Overuse of AlCl₃ can degrade the benzofuran core .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR :
  • Benzofuran Core : Look for aromatic protons at δ 6.8–7.5 ppm (split into doublets due to coupling) and a methyl group at δ 2.1–2.3 ppm .
  • Ester Groups : Methoxy protons (δ 3.8–4.0 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • IR Spectroscopy : Strong C=O stretches at 1720–1740 cm⁻¹ (ester) and 1680–1700 cm⁻¹ (benzoyloxy) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 370.4 (C₂₀H₁₈O₇) with fragmentation patterns indicating loss of CO₂ (44 Da) and methoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from variations in:

  • Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration) affect compound solubility and activity .
  • Cell Lines : Differences in membrane permeability (e.g., HeLa vs. MCF-7 cells) impact IC₅₀ values .
  • Control Experiments : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .
    • Table 1 : Comparison of Reported IC₅₀ Values (μM)
StudyCancer Cell LineIC₅₀Key Variables
AHeLa12.31% DMSO, 48h
BMCF-728.70.5% DMSO, 24h

Q. What computational approaches are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or CYP450. Focus on hydrogen bonding with the methoxybenzoyloxy group and hydrophobic interactions with the benzofuran core .
  • DFT Calculations : Analyze electron density maps to predict regioselectivity in electrophilic substitutions (e.g., nitration at C5 vs. C7) .
  • MD Simulations : Simulate solvation dynamics in lipid bilayers to assess membrane permeability .

Q. What strategies optimize regioselectivity in derivatization reactions involving the benzofuran core and methoxybenzoyloxy substituents?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the ester group with tert-butyldimethylsilyl (TBS) chloride to direct electrophilic attacks to the C5 position .
  • Catalysts : Use Pd(OAc)₂ with PPh₃ for Suzuki-Miyaura coupling at C7 without disturbing the methoxybenzoyloxy group .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the benzofuran oxygen .

Q. How should researchers design experiments to investigate the metabolic stability and in vivo pharmacokinetics of this compound?

  • Methodological Answer :

  • In Vitro Models : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Monitor demethylation via LC-MS/MS .
  • Pharmacokinetic (PK) Parameters :
  • Caco-2 Assays : Measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
  • Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction .
  • In Vivo Studies : Administer IV/PO doses in rodents and collect plasma samples at 0, 1, 2, 4, 8, 24h for AUC calculations .

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